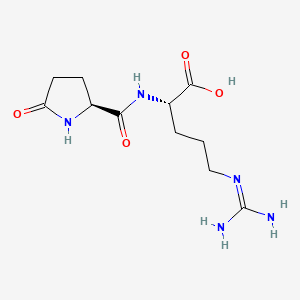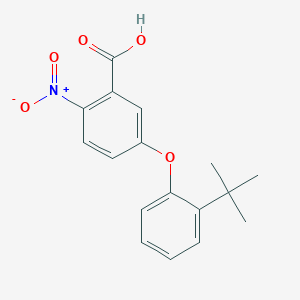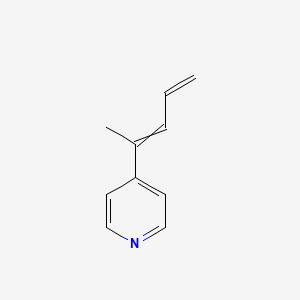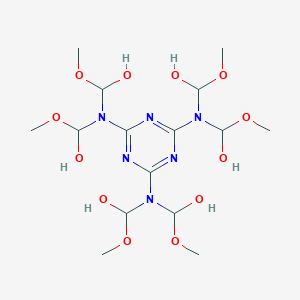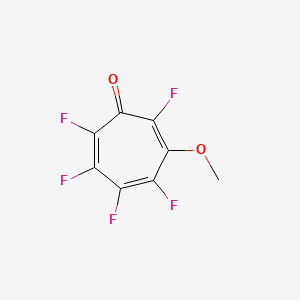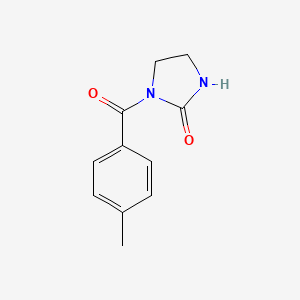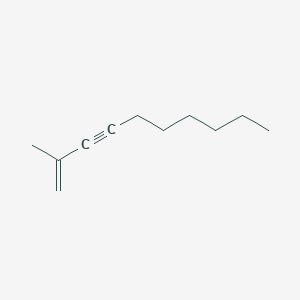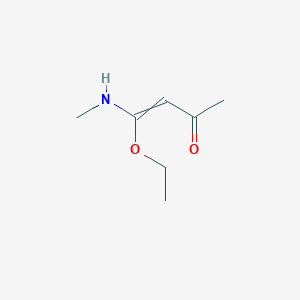![molecular formula C13H20N2O2 B14616381 Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate CAS No. 60461-03-2](/img/structure/B14616381.png)
Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and an amino group attached to a cyclohexylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with cyclohexylmethylamine under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the cyano group, followed by the elimination of a leaving group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-ethoxyacrylate
- Ethyl (2E)-2-cyano-3-phenylprop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
60461-03-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(cyclohexylmethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13(16)12(8-14)10-15-9-11-6-4-3-5-7-11/h10-11,15H,2-7,9H2,1H3 |
InChI Key |
DYGMKINURVXPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNCC1CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
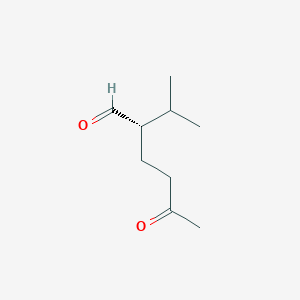
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)


